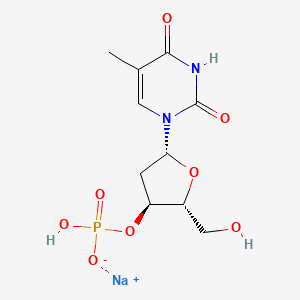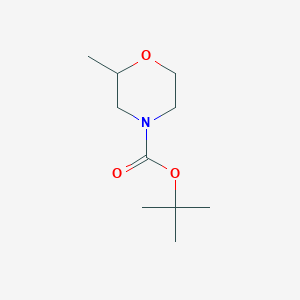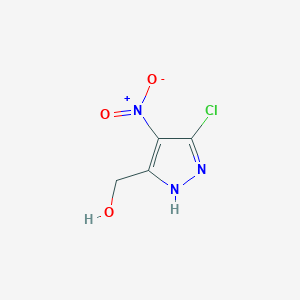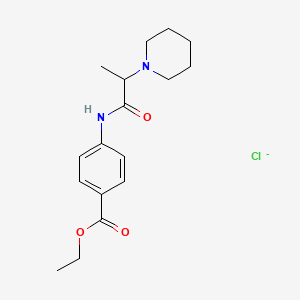
Thymidine 3'-monophosphate sodium salt
Descripción general
Descripción
Thymidine 3’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of thymidine, a nucleoside composed of the pyrimidine base thymine attached to a deoxyribose sugar. This compound is often used in biochemical and molecular biology research due to its involvement in DNA synthesis and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymidine 3’-monophosphate sodium salt can be synthesized through enzymatic methods. One common approach involves the phosphorylation of thymidine using thymidine kinase in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of a phosphate group to the 3’-hydroxyl group of thymidine.
Industrial Production Methods
Industrial production of thymidine 3’-monophosphate sodium salt often involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, utilizing recombinant enzymes and controlled reaction conditions. The product is then purified through techniques such as ion-exchange chromatography and crystallization to obtain the sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to form higher phosphorylated nucleotides.
Hydrolysis: Cleavage of the phosphate ester bond to yield thymidine and inorganic phosphate.
Oxidation and Reduction: Involvement in redox reactions, although less common.
Common Reagents and Conditions
Phosphorylation: ATP, thymidine kinase, magnesium ions.
Hydrolysis: Acidic or basic conditions, phosphatases.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired reaction.
Major Products Formed
Phosphorylation: Higher phosphorylated nucleotides such as thymidine diphosphate and thymidine triphosphate.
Hydrolysis: Thymidine and inorganic phosphate.
Aplicaciones Científicas De Investigación
Thymidine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of oligonucleotides and other nucleotide derivatives.
Biology: Involved in studies of DNA synthesis, repair, and replication. It is also used in cell proliferation assays.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in certain medical conditions.
Industry: Utilized in the production of nucleic acid-based products and as a standard in analytical techniques.
Mecanismo De Acción
Thymidine 3’-monophosphate sodium salt exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. The compound also participates in the salvage pathway of nucleotide synthesis, where it is phosphorylated to thymidine diphosphate and thymidine triphosphate, which are essential for DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
- Thymidine 5’-monophosphate sodium salt
- Cytidine 3’,5’-cyclic monophosphate sodium salt
- Guanosine 3’,5’-cyclic monophosphate sodium salt
Uniqueness
Thymidine 3’-monophosphate sodium salt is unique due to its specific role in the 3’-phosphorylation of thymidine, which is crucial for certain biochemical pathways. Unlike its 5’-phosphorylated counterpart, it is specifically involved in the salvage pathway and has distinct enzymatic interactions.
Propiedades
IUPAC Name |
sodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMAHSFORMBSQ-HNPMAXIBSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one](/img/structure/B3363922.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B3363926.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;trihydrate](/img/structure/B3363933.png)
![4-(5-Isobutyl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B3363934.png)

